N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide
Description
This compound has shown promise in drug development, particularly in the field of oncology, where it may serve as a lead compound for the development of novel anticancer drugs.
Properties
IUPAC Name |
N-benzyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-17-15-22(2)12-13-24(17)16-19-8-10-23(11-9-19)20(25)21-14-18-6-4-3-5-7-18/h3-7,17,19H,8-16H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVJFNULSUHFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide typically involves the reaction of N-benzylpiperidine with 2,4-dimethylpiperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or piperazine rings can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxylic acid.
Reduction: Formation of N-benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine.
Substitution: Formation of various substituted piperidine or piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of novel therapeutic agents, particularly in oncology.
Industry: Utilized in manufacturing processes to improve product quality and efficiency, with careful consideration of health and safety aspects.
Mechanism of Action
The mechanism of action of N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its potential anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: A precursor in the synthesis of N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide.
2,4-dimethylpiperazine: Another precursor used in the synthesis.
N-benzyl-4-piperidone: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of piperidine and piperazine rings, which confer distinct chemical and biological properties. Its potential as a lead compound in drug development, particularly in oncology, sets it apart from other similar compounds.
Biological Activity
N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H32N4O
- Molecular Weight : 348.50 g/mol
The compound features a piperidine ring and a piperazine moiety, which contribute to its unique biological profile. The presence of the benzyl group enhances lipophilicity, potentially improving bioavailability.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
-
Reagents :
- N-benzylpiperidine
- 2,4-dimethylpiperazine
- Coupling agents (e.g., EDC or DCC)
- Solvents such as dichloromethane or tetrahydrofuran.
-
Conditions :
- Reaction at room temperature or slightly elevated temperatures.
- Purification through recrystallization or chromatography.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study evaluated various piperidine derivatives for their ability to inhibit bacterial growth, suggesting potential applications in treating infections .
Anticancer Activity
This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways. Specific mechanisms include:
- Inhibition of Enzymes : The compound may inhibit enzymes that are critical for tumor growth.
- Signaling Pathways : It potentially disrupts signaling pathways associated with cancer cell survival.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases .
- Cell Signaling Modulation : By affecting various signaling pathways, it may alter cell cycle progression and apoptosis in cancer cells.
Study on Acetylcholinesterase Inhibition
A series of piperidine derivatives were synthesized and tested for their AChE inhibitory activity. One derivative exhibited an IC50 value of 0.56 nM, demonstrating potent inhibition compared to the parent compounds . This suggests that modifications to the piperidine structure can significantly enhance biological activity.
Anticancer Research
In vitro studies have shown that N-Benzyl derivatives can induce apoptosis in cancer cell lines. Research indicated that certain structural modifications enhance the compound's efficacy against various cancer types, including breast and lung cancer .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-benzylpiperidine | N-benzylpiperidine | Precursor for synthesis; limited activity |
| 2,4-dimethylpiperazine | 2,4-dimethylpiperazine | Enhances solubility and activity |
| N-benzyl-4-piperidone | N-benzyl-4-piperidone | Similar structural features; moderate activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Benzyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide?
- Methodology : Multi-step synthesis typically involves reductive amination or nucleophilic substitution reactions. For example:
Step 1 : React 4-(aminomethyl)piperidine with benzyl chloroformate to introduce the carboxamide group.
Step 2 : Introduce the 2,4-dimethylpiperazine moiety via alkylation using a bromomethyl intermediate.
Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and verify purity (>95%) via HPLC .
- Key Considerations : Monitor reaction progress with TLC and optimize solvent systems (e.g., DMF for polar intermediates, THF for alkylation).
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine/piperazine ring geometry and substituent positions (e.g., δ 2.8–3.2 ppm for piperazine methyl groups) .
- Mass Spectrometry : High-resolution MS (ESI+) to validate molecular weight (e.g., [M+H]⁺ at m/z 386.3).
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Case Study : If antiproliferative activity varies across cancer cell lines:
- Orthogonal Assays : Validate using ATP-based viability assays (e.g., CellTiter-Glo) and apoptosis markers (Annexin V/PI staining) .
- Target Engagement : Perform receptor binding assays (e.g., radioligand displacement for GPCRs) to confirm specificity .
- Statistical Tools : Apply multivariate analysis to account for variables like cell line heterogeneity or batch effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Approach :
Modify Substituents : Replace the benzyl group with fluorinated analogs to enhance metabolic stability.
Assay Design : Test analogs against panels of kinases or GPCRs (e.g., β-arrestin recruitment assays) .
- Data Interpretation : Use computational tools (CoMFA, molecular docking) to correlate steric/electronic properties with activity .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Protocol :
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS.
- Oxidative Stress : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways .
- Key Metrics : Calculate half-life (t₁/₂) and identify degradation products (e.g., piperazine ring oxidation) .
Methodological Recommendations
Q. How to address solubility challenges in in vitro assays?
- Solutions :
- Use co-solvents (DMSO ≤0.1%) or lipid-based formulations.
- Characterize solubility via nephelometry in PBS or cell culture media .
Q. What in vitro-to-in vivo translation strategies are effective?
- Pharmacokinetic (PK) Studies :
- Assess plasma protein binding (equilibrium dialysis) and metabolic stability (CYP450 assays) .
- Use PBPK modeling to predict human doses .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
